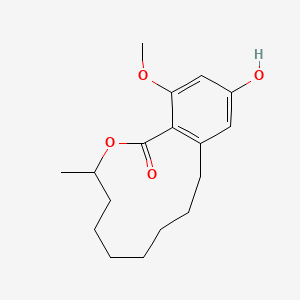

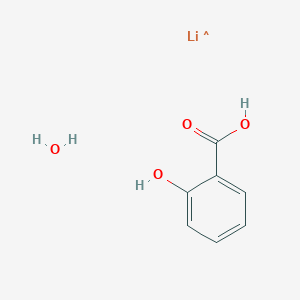

![molecular formula C24H25NO8 B12318233 5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸は、そのユニークな構造的特徴と様々な科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物は、フルオレニルメトキシカルボニル(Fmoc)基の存在を特徴としており、これはアミノ酸の保護基としてペプチド合成で一般的に使用されます。

準備方法

合成ルートと反応条件

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸の合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。主要な手順には、Fmoc基によるアミノ基の保護、続いてフロジオキソール環系の形成が含まれます。 これらの反応で使用される一般的な試薬には、アジ化ナトリウム(NaN3)、イソブトキシカルボニルクロリド(IBC-Cl)、および様々な有機溶媒が含まれます .

工業生産方法

この化合物の工業生産方法は、大規模製造ではなく研究における特殊な用途による可能性が高いため、十分に文書化されていません。 この化合物は、実験室設定で、有機合成とペプチド化学の原則が適用されて生成されます。

化学反応の分析

反応の種類

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸は、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。

還元: この化合物は、アルコールまたはアミンを形成するために還元することができます。

置換: Fmoc基は、他の保護基または官能基で置換することができます。

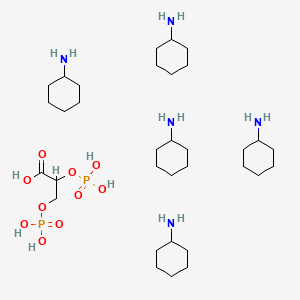

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウム(KMnO4)のような酸化剤、水素化リチウムアルミニウム(LiAlH4)のような還元剤、および様々な有機溶媒が含まれます。 反応条件は、目的の変換によって異なり、通常は制御された温度と不活性雰囲気を伴います .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、ヒドロキシル基の酸化はケトンを生じさせる一方で、還元はアルコールまたはアミンを生じさせる可能性があります。

科学研究への応用

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸は、次のようないくつかの科学研究への応用を持っています。

化学: 有機合成とペプチド化学における構成ブロックとして使用されます。

生物学: 酵素機構とタンパク質相互作用の研究に使用されます。

医学: 薬物開発を含む潜在的な治療的用途について調査されています。

科学的研究の応用

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the synthesis of specialized materials and compounds

作用機序

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 Fmoc基は、ペプチド合成中のアミノ基を保護する上で重要な役割を果たし、選択的な反応と所望のペプチド配列の形成を可能にします。 この化合物のユニークな構造により、様々な化学反応に参加することができ、複雑な生化学的プロセスの研究を促進します .

類似の化合物との比較

類似の化合物

- (2S)-2-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-5-メトキシ-5-オキソペンタン酸

- N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-2-メトキシ-L-フェニルアラニン

- (2R)-2-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-2,4-ジメチルペンタン酸

独自性

5-[(9H-フルオレン-9-イルメトキシカルボニルアミノ)メチル]-6-ヒドロキシ-2,2-ジメチル-6,6a-ジヒドロ-5H-フロ[2,3-d][1,3]ジオキソール-3a-カルボン酸は、フロジオキソール環系やFmoc基の存在など、その特定の構造的特徴によりユニークです。 これらの特性は、ペプチド合成と有機化学において貴重な化合物にします .

類似化合物との比較

Similar Compounds

- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid

Uniqueness

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid is unique due to its specific structural features, including the furodioxole ring system and the presence of the Fmoc group. These characteristics make it a valuable compound in peptide synthesis and organic chemistry .

特性

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO8/c1-23(2)32-20-19(26)18(31-24(20,33-23)21(27)28)11-25-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20,26H,11-12H2,1-2H3,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCLUGHOVZEYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2(O1)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

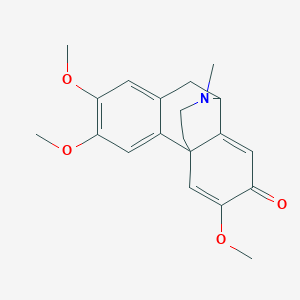

![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)

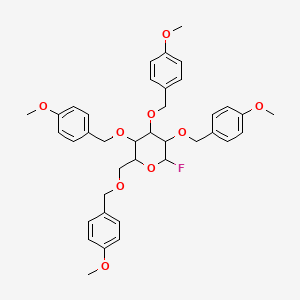

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

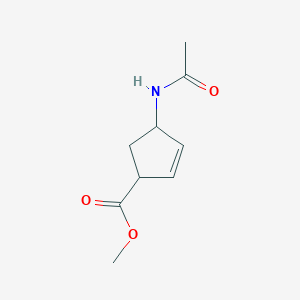

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)

![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)